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molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9

2-Amino-3-bromophenol

Cat. No. B111245
M. Wt: 188.02 g/mol
InChI Key: JBNSVEGZVHJLMS-UHFFFAOYSA-N
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Patent
US06291511B1

Procedure details

Following a literature procedure (Org. Prep. & Proc. Int. 22(5), 613 (1990)), a solution of 2-amino-3-bromophenol (800 mg, 4.25 mmol) and trimethylformate (0.685 mL, 6.25 mmol) in methanol (1.25 mL) was treated with concentrated hydrochloric acid (0.01 mL). The flask was fitted with a short path distillation apparatus. The temperature of the solution was slowly raised to 90° C. and maintained until the methanol had finished distilling. Upon cooling, the residue crystallized and was dissolved in diethyl ether (70 mL). This solution was successively washed with 5% sodium hydroxide solution and water and dried over anhydrous magnesium sulfate. After filtering, the solvents were removed by rotoevaporation and the residue was purified by flash column chromatography on silica gel eluted with 20% ethyl acetate in hexanes to yield the title compound (550 mg, 65% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
trimethylformate
Quantity
0.685 mL
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].Cl.[CH3:11]O>>[Br:8][C:7]1[C:2]2[N:1]=[CH:11][O:9][C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
NC1=C(C=CC=C1Br)O
Name
trimethylformate
Quantity
0.685 mL
Type
reactant
Smiles
Name
Quantity
0.01 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a short path distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
had finished distilling
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the residue crystallized
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in diethyl ether (70 mL)
WASH
Type
WASH
Details
This solution was successively washed with 5% sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvents were removed by rotoevaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1N=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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